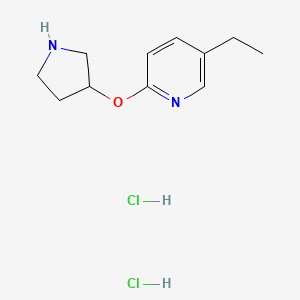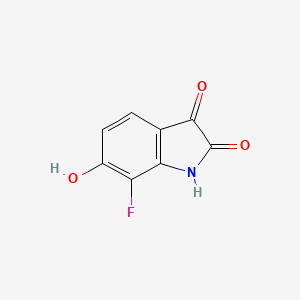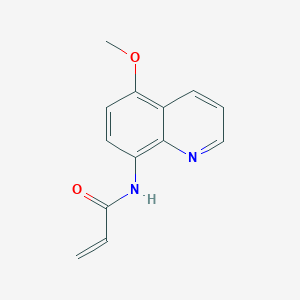
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
- Pyrrolidine derivatives play a significant role in organic synthesis and medicinal chemistry. The transformation of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, as studied by Yan et al. (2018), highlights the importance of pyrrolidine scaffolds in synthesizing complex organic substances. This pathway, explored through density functional theory (DFT), underlines the utility of pyrrolidine derivatives in understanding organic synthesis mechanisms (Yan et al., 2018).
Antibacterial Activity
- The synthesis of pyrrolopyridine analogs, like those described by Toja et al. (1986), demonstrates the antibacterial potential of pyridine derivatives. Their work on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, uncovers the therapeutic promise of these compounds in combating bacterial infections (Toja et al., 1986).
Potential Anticancer Agents
- Research into pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines for anticancer applications, as conducted by Temple et al. (1983), suggests that pyridine derivatives could influence cell proliferation and survival in cancer models. These compounds' effects on L1210 cells and P388 leukemia in mice hint at the broad applicability of pyridine and pyrrolidine derivatives in developing new cancer treatments (Temple et al., 1983).
Advanced Material Synthesis
- The creation of conducting polymers from low oxidation potential monomers based on pyrrole, as investigated by Sotzing et al. (1996), reveals the significance of pyrrolidine and pyridine derivatives in material science. These compounds' ability to form stable conducting forms underscores their potential in electronics and advanced material applications (Sotzing et al., 1996).
Propiedades
IUPAC Name |
5-ethyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-9-3-4-11(13-7-9)14-10-5-6-12-8-10;;/h3-4,7,10,12H,2,5-6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMHFVGKZIXJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)

![2-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2729460.png)
![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2729463.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2729464.png)
![3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729465.png)


![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)
![(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone](/img/structure/B2729475.png)
